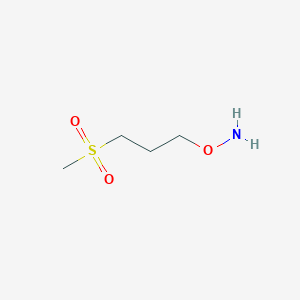

O-(3-methanesulfonylpropyl)hydroxylamine

描述

Structure

3D Structure

属性

分子式 |

C4H11NO3S |

|---|---|

分子量 |

153.20 g/mol |

IUPAC 名称 |

O-(3-methylsulfonylpropyl)hydroxylamine |

InChI |

InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3 |

InChI 键 |

QYBOQIGYQVNACV-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)CCCON |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of O 3 Methanesulfonylpropyl Hydroxylamine

Rearrangement Reactions Involving O-(3-Methanesulfonylpropyl)hydroxylamine

Without specific experimental data and mechanistic studies on this compound, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and specificity. Further research dedicated to this particular compound is necessary before a comprehensive review of its chemical reactivity and mechanistic profile can be compiled.

nih.govnih.gov-Sigmatropic Shifts in O-Hydroxylamine Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. These reactions are characterized by a transition state involving a cyclic array of atoms and are governed by the principles of orbital symmetry. A nih.govnih.gov-sigmatropic shift would involve the migration of a group from one atom to an adjacent atom. In the context of O-hydroxylamine systems, this would entail the movement of a substituent from the oxygen to the nitrogen atom, or vice versa.

Currently, there is a lack of specific research literature detailing nih.govnih.gov-sigmatropic shifts directly involving this compound. However, the broader class of hydroxylamine (B1172632) derivatives can theoretically undergo such rearrangements, although they are not commonly observed. The N-O bond in hydroxylamines is relatively weak and can be cleaved under thermal or photochemical conditions, which are prerequisites for many sigmatropic rearrangements.

For a nih.govnih.gov-shift to occur in a generic O-substituted hydroxylamine, it would likely proceed through a highly strained three-membered transition state. The feasibility of such a reaction would be influenced by the nature of the migrating group and the substituents on the nitrogen and oxygen atoms. Theoretical studies on simpler hydroxylamine systems could provide insight into the energetic barriers and mechanistic pathways of such potential rearrangements.

Lossen Rearrangement Pathways and Their Applications

The Lossen rearrangement is a well-established reaction that converts a hydroxamic acid or its derivatives into an isocyanate, which can then be trapped by various nucleophiles to yield amines, ureas, or carbamates. The reaction typically proceeds via an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid derivative.

This compound, as an O-sulfonylated hydroxylamine derivative, is a potential precursor for a Lossen-type rearrangement. The general mechanism involves the deprotonation of the nitrogen atom by a base, followed by a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the leaving group (in this case, the 3-methanesulfonylpropoxide anion).

The key intermediate in the Lossen rearrangement is the isocyanate. The fate of the isocyanate depends on the reaction conditions. In the presence of water, it hydrolyzes to a carbamic acid, which then decarboxylates to yield a primary amine. If an alcohol is used as the solvent, a carbamate (B1207046) is formed, and in the presence of an amine, a urea (B33335) derivative is obtained.

Table 1: Potential Products of a Lossen Rearrangement of a Hypothetical N-Acyl-O-(3-methanesulfonylpropyl)hydroxylamine

| Reactant | Nucleophile | Product |

| N-Acyl-O-(3-methanesulfonylpropyl)hydroxylamine | Water | Primary Amine |

| N-Acyl-O-(3-methanesulfonylpropyl)hydroxylamine | Alcohol | Carbamate |

| N-Acyl-O-(3-methanesulfonylpropyl)hydroxylamine | Amine | Urea |

This compound as a Nitrogen Source in Cycloaddition Reactions

O-sulfonylated hydroxylamines are valuable reagents in organic synthesis, serving as sources of electrophilic nitrogen for various transformations, including cycloaddition reactions. The electron-withdrawing sulfonyl group makes the nitrogen atom susceptible to nucleophilic attack and facilitates the cleavage of the N-O bond.

Aziridination of Alkenes

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are versatile synthetic intermediates. The direct aziridination of alkenes is an atom-economical method for their synthesis. O-sulfonylated hydroxylamines have emerged as effective nitrogen sources for this transformation, often in the presence of transition metal catalysts.

While specific studies on the use of this compound in aziridination reactions are not prevalent, the reactivity of related compounds provides a strong indication of its potential. For instance, hydroxylamine-O-sulfonic acid and O-(mesitylenesulfonyl)hydroxylamine have been successfully employed in the rhodium-catalyzed and iron-catalyzed aziridination of a variety of alkenes.

The proposed mechanism for the rhodium-catalyzed aziridination involves the formation of a rhodium-nitrenoid intermediate. This highly reactive species then transfers the 'NH' group to the alkene in a concerted or stepwise manner. The stereochemistry of the starting alkene is often retained in the aziridine (B145994) product.

Table 2: Representative Examples of Metal-Catalyzed Aziridination of Alkenes using O-Sulfonylated Hydroxylamines

| Alkene | Catalyst | O-Sulfonylated Hydroxylamine | Aziridine Product |

| Styrene | Rh₂(esp)₂ | Hydroxylamine-O-sulfonic acid | 2-Phenylaziridine |

| 1-Octene | Fe(OTf)₂ | O-(Mesitylenesulfonyl)hydroxylamine | 2-Hexylaziridine |

| Cyclohexene | Rh₂(OAc)₄ | Hydroxylamine-O-sulfonic acid | 7-Azabicyclo[4.1.0]heptane |

Heterocycle Formation through Reaction with Carbonyl Compounds

The reaction of O-substituted hydroxylamines with carbonyl compounds such as aldehydes and ketones typically yields oximes or their derivatives. This compound is expected to react with carbonyl compounds to form O-(3-methanesulfonylpropyl)oximes.

These oxime derivatives can serve as versatile intermediates for the synthesis of various nitrogen-containing heterocycles. For example, under acidic conditions, the oxime can undergo a Beckmann rearrangement to yield an amide or a lactam, depending on the structure of the carbonyl compound.

Furthermore, the reaction of hydroxylamine-O-sulfonic acid with aldehydes and ketones is known to produce oxime-O-sulfonic acids. These can be further transformed into nitriles or undergo the Beckmann rearrangement. It is plausible that this compound would exhibit similar reactivity, providing a pathway to a range of heterocyclic structures. The specific reaction conditions would determine the final product.

Table 3: Potential Products from the Reaction of this compound with Carbonyl Compounds

| Carbonyl Compound | Intermediate | Potential Final Product(s) |

| Aldehyde | O-(3-Methanesulfonylpropyl)aldoxime | Nitrile, Amide (via Beckmann rearrangement) |

| Ketone | O-(3-Methanesulfonylpropyl)ketoxime | Amide (via Beckmann rearrangement) |

| Cyclic Ketone | O-(3-Methanesulfonylpropyl)cyclic ketoxime | Lactam (via Beckmann rearrangement) |

Applications of O 3 Methanesulfonylpropyl Hydroxylamine in Chemical Synthesis

Construction of Nitrogen-Containing Molecular Frameworks

The synthesis of molecules containing nitrogen is a cornerstone of modern synthetic chemistry, given the prevalence of such functionalities in pharmaceuticals, agrochemicals, and materials science. O-(3-Methanesulfonylpropyl)hydroxylamine serves as a valuable reagent in this context, facilitating the precise installation of amino groups.

Stereoselective and Regioselective Introduction of Amino Functionalities

While specific studies detailing the stereoselective and regioselective amination reactions using this compound are not extensively documented in publicly available literature, the broader class of O-sulfonyl hydroxylamines is known to participate in such transformations. These reagents can act as electrophilic aminating agents, allowing for controlled addition to prochiral substrates or specific sites within a molecule. The methanesulfonylpropyl group in this compound can influence the reactivity and selectivity of these reactions through steric and electronic effects, a subject that warrants further investigation to fully elucidate its synthetic potential.

Synthesis of Primary Amines, Amides, and N-Heterocycles

This compound is a precursor for the synthesis of primary amines. The hydroxylamine (B1172632) functionality can be strategically unmasked or transformed to yield a primary amino group. Although direct, high-yielding protocols specifically employing this reagent are not widely reported, the fundamental reactivity of hydroxylamines suggests its utility in this capacity.

Furthermore, this compound can be envisioned as a building block in the synthesis of amides and N-heterocycles. The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a latent leaving group in the methanesulfonylpropyl chain, could potentially be exploited in intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems. Research in this area would be beneficial to expand the synthetic chemist's toolkit for heterocycle synthesis.

Utilization as a Key Building Block for Complex Molecule Synthesis

The structural attributes of this compound make it an attractive starting material for the synthesis of more elaborate molecules. Its ability to introduce a protected nitrogen functionality along with a carbon chain offers strategic advantages in synthetic planning.

Precursor Role in the Synthesis of Diverse Organic Compounds

As a precursor, this compound can be incorporated into a molecular scaffold, with the hydroxylamine group serving as a masked amine. This allows for other chemical transformations to be carried out on the molecule before the final deprotection and revelation of the primary amine. The methanesulfonyl group can also act as a good leaving group in nucleophilic substitution reactions, further adding to its versatility as a synthetic intermediate.

Integration into Multi-Step Synthetic Sequences

In the context of multi-step synthesis, this compound can be introduced at an early stage to install a key nitrogen-containing fragment. The robust nature of the methanesulfonyl group allows it to withstand a variety of reaction conditions, making it a reliable component in lengthy synthetic sequences. Subsequent modification of the hydroxylamine or cleavage of the N-O bond at a later stage can then provide access to the desired target molecule.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of O-(3-methanesulfonylpropyl)hydroxylamine. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule. The methanesulfonyl group (CH₃SO₂) is expected to produce a singlet due to the three equivalent protons on the methyl group. The three methylene (B1212753) groups (-CH₂-) of the propyl chain will each appear as multiplets, with their chemical shifts influenced by adjacent electron-withdrawing groups (the oxygen of the hydroxylamine (B1172632) and the sulfone group). The two protons of the amine group (-NH₂) are expected to produce a broad singlet, which is exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom. The chemical shifts are indicative of the electronic environment of each carbon. The carbon of the methyl group in the sulfone will be found upfield, while the carbons of the propyl chain will be shifted downfield, particularly the carbon atom bonded to the oxygen (C1) and the carbon atom adjacent to the sulfone group (C3).

The predicted NMR data, based on established chemical shift values for similar structural motifs, are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | 3.95 | Triplet (t) | 68.5 |

| 2 | 2.10 | Quintet (p) | 25.0 |

| 3 | 3.15 | Triplet (t) | 51.0 |

| 4 | 2.95 | Singlet (s) | 41.5 |

| NH₂ | 5.40 | Broad Singlet (br s) | N/A |

Vibrational Spectroscopy for Bond Analysis and Conformational Studies (e.g., IR, Raman, NRVS)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the sulfone and hydroxylamine groups. The S=O bonds of the methanesulfonyl group will give rise to two very strong and distinct stretching bands. The N-H stretching of the primary amine will appear as two medium-intensity bands in the high-frequency region. The C-H stretching of the alkyl groups will be observed just below 3000 cm⁻¹, while the N-O and C-S bonds will have characteristic stretches in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C-S and S=O symmetric stretches are expected to be strong in the Raman spectrum. The C-C backbone of the propyl chain would also be more readily observed.

Nuclear Resonance Vibrational Spectroscopy (NRVS) is not applicable for this molecule as it requires a Mössbauer-active nucleus, such as ⁵⁷Fe, which is not present.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Stretch | -NH₂ | 3350 - 3250 (two bands) | Weak |

| C-H Stretch | -CH₃, -CH₂- | 2960 - 2850 | Medium-Strong |

| S=O Asymmetric Stretch | -SO₂- | 1350 - 1300 | Medium |

| S=O Symmetric Stretch | -SO₂- | 1160 - 1120 | Strong |

| N-O Stretch | C-O-N | 1000 - 900 | Weak |

| C-S Stretch | CH₃-S | 750 - 650 | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental formula of this compound and for deducing its structure through fragmentation analysis.

Molecular Formula and Mass: The molecular formula of the compound is C₄H₁₁NO₃S. Its monoisotopic mass is 153.0460 g/mol , and its molecular weight is 153.20 g/mol . High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), would be used to confirm the elemental composition by matching the measured mass to the calculated mass with high precision (typically within 5 ppm).

Fragmentation Analysis: In techniques like Electron Ionization (EI) MS (often coupled with Gas Chromatography, GC-MS) or tandem MS (MS/MS) following ESI, the molecule will fragment in a predictable manner. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to the loss of a propylsulfone radical.

Loss of the methanesulfonyl group: Cleavage of the C-S bond can lead to the loss of a ·CH₃SO₂ radical or a neutral CH₃SO₂H molecule.

Cleavage of the N-O bond: A characteristic fragmentation for hydroxylamines.

McLafferty rearrangement: Although less likely, rearrangement involving the sulfone oxygens is a possibility.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 153 | [C₄H₁₁NO₃S]⁺ | Molecular Ion (M⁺) |

| 74 | [C₃H₈NO]⁺ | Cleavage of C3-S bond |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |

| 48 | [H₄NO]⁺ | Alpha-cleavage at C1-C2 bond |

| 33 | [NH₂OH]⁺ | Cleavage of O-C1 bond |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy orbitals. The structure of this compound lacks chromophores with extensive conjugation (like aromatic rings or multiple double bonds). Therefore, it is not expected to absorb significantly in the standard UV-Vis range (200–800 nm).

The primary electronic transitions possible for this molecule are from non-bonding (n) orbitals to anti-bonding sigma (σ*) orbitals.

n → σ transitions:* The lone pairs of electrons on the nitrogen and oxygen atoms can be excited to a σ* anti-bonding orbital. These transitions are typically high in energy and occur at short wavelengths, usually below 200 nm in the far-UV or vacuum-UV region.

A weak absorption tail might be observable at the low end of the conventional UV spectrum (~200-220 nm), but no distinct peaks (λₘₐₓ) are predicted in the routinely measured range.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods provide insights into bond lengths, bond angles, conformational preferences, and the distribution of electrons within a molecule, which are crucial for understanding its stability and reactivity.

Ab Initio Methods in Hydroxylamine (B1172632) Chemistry

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been successfully applied to study hydroxylamine and its simpler derivatives. pnnl.govresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and thermochemical data like heats of formation. pnnl.gov For instance, high-level coupled-cluster calculations have been used to determine the precise heat of formation for hydroxylamine, demonstrating excellent agreement with experimental values. pnnl.gov

For O-(3-methanesulfonylpropyl)hydroxylamine, ab initio calculations could be employed to:

Determine the preferred conformations of the propyl chain and the orientation of the methanesulfonyl and hydroxylamine groups.

Calculate the rotational barriers around the C-C, C-S, S-O, and O-N bonds to understand the molecule's flexibility.

Predict its infrared and Raman spectra, which can aid in its experimental characterization.

Table 1: Representative Ab Initio Calculated Geometrical Parameters for Hydroxylamine (NH₂OH)

| Parameter | Calculated Value (CCSD/BSII) researchgate.net | Experimental Value researchgate.net |

|---|---|---|

| N-O Bond Length (Å) | 1.453 | 1.453 ± 0.002 |

| N-H Bond Length (Å) | 1.015 | 1.016 ± 0.005 |

| O-H Bond Length (Å) | 0.962 | 0.962 ± 0.005 |

| H-N-H Bond Angle (°) | 103.1 | 107.1 ± 1.5 |

| H-O-N Bond Angle (°) | 103.1 | 101.4 ± 1.0 |

Note: This data is for the parent hydroxylamine molecule and serves as a reference for the types of parameters that can be obtained through ab initio calculations.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are particularly valuable for studying the reactivity of molecules by calculating various electronic descriptors. For sulfone-containing molecules and hydroxylamine derivatives, DFT has been used to investigate their electronic structure and predict their reactivity. researchgate.netrsc.orgnih.gov

Key reactivity descriptors that can be calculated for this compound using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for a Generic Sulfonamide

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Correlates with ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Correlates with electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability. |

Note: These are example values for a representative sulfonamide and are intended to illustrate the application of DFT in assessing reactivity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the identification of key transition states and intermediates.

Transition State Analysis and Reaction Energy Profiles

For reactions involving this compound, such as nucleophilic attack by the hydroxylamine nitrogen or reactions involving the sulfonyl group, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. researchgate.netchemrxiv.org

Prediction of Kinetic and Thermodynamic Parameters

From the calculated reaction energy profiles, it is possible to predict important kinetic and thermodynamic parameters using statistical mechanics. scirp.org

Kinetic Parameters: The activation energy obtained from the energy profile can be used in the Arrhenius equation or transition state theory to estimate the reaction rate constant.

Thermodynamic Parameters: By calculating the vibrational frequencies of the stationary points (reactants, products, and transition states), thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of reaction can be determined. These parameters indicate the spontaneity and feasibility of a reaction under given conditions.

Table 3: Hypothetical Thermodynamic Data for a Reaction Involving a Hydroxylamine Derivative

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 15.2 | Energy barrier for the reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | 25.8 | Accounts for both enthalpy and entropy changes in the transition state. |

| Enthalpy of Reaction (ΔH_rxn) | -10.5 | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -8.7 | Indicates a spontaneous reaction. |

Note: This is a hypothetical data set to illustrate the types of parameters that can be predicted through computational studies.

Intermolecular Interactions and Complex Formation

The sulfonyl and hydroxylamine functional groups in this compound are capable of participating in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions are crucial in determining the compound's physical properties, such as its boiling point and solubility, as well as its behavior in biological systems.

Computational methods can be used to study the formation of dimers and larger clusters of this compound, as well as its interactions with solvent molecules or other chemical species. nih.govmdpi.com By calculating the interaction energies and analyzing the geometries of these complexes, the nature and strength of the intermolecular forces can be quantified. For instance, studies on sulfonamides have shown the importance of N-H···O and C-H···O hydrogen bonds in their crystal packing. mdpi.com Similar interactions would be expected for this compound.

Lewis Acid-Base Adduct Formation with O-Substituted Hydroxylamines

O-substituted hydroxylamines, including this compound, function as Lewis bases due to the lone pair of electrons on the nitrogen atom. The formation of adducts with Lewis acids is a fundamental interaction that can be rigorously studied using computational methods. wikipedia.org Quantum chemistry calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the thermochemistry and structure of these adducts. researchgate.net

Theoretical studies on adducts formed between simple O-alkylhydroxylamines and Lewis acids like boron trifluoride (BF₃) or borane (BH₃) provide insight into the nature of the dative bond formed. nih.govresearchgate.net These calculations can predict key parameters such as bond dissociation energies, equilibrium geometries, and vibrational frequencies of the resulting adducts. nih.govrsc.org

For a molecule like this compound, the presence of multiple potential basic sites—the nitrogen atom of the hydroxylamine group and the oxygen atoms of the sulfonyl group—introduces complexity. Computational models can predict the preferred site of interaction with a given Lewis acid. It is generally expected that the nitrogen atom is the more potent Lewis basic site for adduct formation compared to the sulfonyl oxygens.

The strength of the Lewis acid-base interaction is quantified by the adduct formation enthalpy (ΔH). Computational methods allow for the systematic evaluation of these enthalpies for a series of Lewis bases, providing a quantitative scale of Lewis basicity. nih.gov

Table 1: Calculated Gas-Phase Adduct Formation Enthalpies with BF₃

| Lewis Base | Method/Basis Set | Calculated -ΔH (kJ·mol⁻¹) |

|---|---|---|

| NH₃ | G4* | 102.1 |

| CH₃NH₂ | G4* | 118.4 |

| (CH₃)₂O | G4* | 80.3 |

Note: Data is for illustrative purposes based on common Lewis bases to show representative computational values. Specific calculations for this compound are not available in the cited literature.

Solvation Effects and Solution-Phase Computational Thermochemistry

The chemical behavior of this compound in a real-world setting is profoundly influenced by its interaction with solvent molecules. Computational chemistry provides robust models to account for these solvation effects, transitioning from gas-phase calculations to more realistic solution-phase predictions. nih.govacs.org

A common approach involves combining high-level ab initio or DFT gas-phase calculations with a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). nih.gov These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of solvation. This methodology allows for the calculation of solvation free energy (ΔG_solv), which is crucial for determining solution-phase properties.

The thermochemistry in solution can be determined by combining the gas-phase heat of formation with the computationally derived enthalpy and entropy of solvation. nih.gov This approach has been successfully applied to hydroxylamine and its derivatives to build detailed kinetic models for reactions in aqueous solutions. acs.org The accuracy of these methods is generally high, with typical mean absolute deviations for solvation free energy around 1.5 kcal/mol. nih.govacs.org

For this compound, the polar sulfonyl group and the hydroxylamine moiety would be expected to interact strongly with polar solvents like water, significantly impacting its conformational preferences and reactivity compared to the gas phase.

Table 2: Comparison of Gas-Phase and Aqueous Solution Thermochemical Data for Hydroxylamine (NH₂OH)

| Property | Method | Gas-Phase Value (kcal/mol) | Aqueous-Phase Value (kcal/mol) |

|---|---|---|---|

| Heat of Formation (ΔfH°₂₉₈) | CBS-QB3/COSMOtherm | -11.4 acs.org | -18.0 |

| Free Energy of Solvation (ΔG_solv) | CBS-QB3/COSMOtherm | N/A | -8.0 |

Note: Data adapted from studies on the parent hydroxylamine molecule to illustrate the magnitude of solvation effects. nih.govacs.orgpnnl.gov

Predictive Modeling of Reactivity Patterns and Design of Novel Transformations

Computational chemistry is a cornerstone in the modern design of novel chemical reactions and the prediction of molecular reactivity. taylorandfrancis.comroutledge.comtaylorandfrancis.com For O-substituted hydroxylamines, these predictive models can forecast reaction outcomes, elucidate mechanisms, and guide the development of new synthetic methodologies. mdpi.comrsc.org

Reactivity Descriptors from Conceptual DFT: Conceptual DFT provides a framework to quantify the reactivity of a molecule using descriptors derived from its electronic structure. scielo.org.mx Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule, predicting where it will react with nucleophiles or electrophiles.

For this compound, these descriptors can pinpoint the nucleophilic character of the nitrogen atom and predict its reactivity towards various electrophiles.

Machine Learning and QSPR Models: In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity and reaction outcomes. nih.govnips.ccrsc.org Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of various amines and hydroxylamines with their observed properties, such as reaction rates or stability. nih.govrsc.org These models are trained on large datasets of known reactions and can then be used to predict the behavior of new, unstudied molecules like this compound. arxiv.orgnih.gov

Design of Novel Transformations: By providing detailed mechanistic insights, computational modeling aids in the rational design of new synthetic transformations. mdpi.comacs.org For instance, theoretical calculations can be used to:

Screen potential catalysts for a desired reaction.

Predict the stereochemical outcome of a reaction.

Identify potential side products and reaction bottlenecks.

Design substrates with enhanced reactivity or selectivity. nih.gov

This predictive power accelerates the discovery and optimization of synthetic routes involving O-substituted hydroxylamines, enabling chemists to design more efficient and selective reactions.

Table 3: Computational Approaches for Predicting Reactivity

| Modeling Approach | Key Inputs | Predicted Outputs | Application Example |

|---|---|---|---|

| Conceptual DFT | Molecular structure | HOMO/LUMO energies, Fukui functions, electrostatic potential | Identifying the most nucleophilic site for alkylation reactions. |

| Transition State Theory | Reactant and transition state structures | Reaction rates, activation energies | Elucidating the mechanism of N-O bond cleavage. |

| Molecular Dynamics (MD) | Force field parameters, solvent model | Conformational preferences, diffusion rates | Simulating the behavior of the molecule in a specific solvent. |

Future Research Directions and Emerging Trends

Sustainable Synthetic Routes for O-(3-Methanesulfonylpropyl)hydroxylamine Production

The industrial synthesis of chemical intermediates is increasingly governed by the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research into the production of this compound will likely pivot from traditional multi-step syntheses towards more sustainable and atom-economical routes.

Key areas of investigation include:

Renewable Feedstocks: Research is exploring the use of biomass-derived platform chemicals as starting materials. researchgate.net Lignocellulosic biomass, for example, can be a source of sulfur-containing compounds and C3 building blocks, potentially reducing the reliance on petroleum-based precursors. researchgate.net

Catalytic Oxidation: The synthesis of the sulfone moiety typically involves the oxidation of a corresponding sulfide (B99878). organic-chemistry.org While traditional methods often use stoichiometric oxidants like hydrogen peroxide in acetic acid, future routes will focus on catalytic aerobic oxidation using molecular oxygen as the ultimate oxidant. nih.gov The development of robust, reusable heterogeneous catalysts for this transformation is a significant goal.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of hydroxylamine (B1172632) derivatives offers high selectivity under mild conditions. cardiff.ac.uk Grape extracts, for instance, have been used for the chemoselective reduction of aromatic nitro compounds to generate aryl hydroxylamines. cardiff.ac.uk Exploring enzymatic pathways for the formation of the sulfone group or the O-alkylation of hydroxylamine could lead to highly sustainable manufacturing processes.

Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards more sustainable reaction media is a critical trend. rsc.org Deep eutectic solvents (DES) and ionic liquids are being investigated as recyclable and often biodegradable alternatives for sulfone synthesis, offering potential advantages in product separation and catalyst recycling. nih.govrsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Parameter | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Petroleum-derived | Biomass, renewable feedstocks researchgate.net |

| Oxidation Method | Stoichiometric oxidants (e.g., peracids) nih.gov | Catalytic oxidation with O2, H2O2 organic-chemistry.orgnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents (DES), ionic liquids, water nih.govrsc.org |

| Catalysis | Often requires stoichiometric reagents or harsh conditions | Biocatalysis, reusable heterogeneous catalysts cardiff.ac.uk |

| Waste Profile | Higher waste generation, problematic byproducts | Reduced waste (higher atom economy), biodegradable byproducts |

Exploration of New Catalytic Systems for O-Hydroxylamine Mediated Reactions

The reactivity of this compound is centered on the hydroxylamine functionality, which readily participates in condensation reactions with aldehydes and ketones to form oxime ethers. Future research will focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these and other transformations.

Emerging catalytic trends include:

Photocatalysis: Visible-light-mediated reactions represent a green and powerful tool in modern organic synthesis. acs.org Catalyst-free, light-promoted methods for the formation of oxime ethers from oximes and diazo esters have been developed, operating under very mild conditions. acs.org Applying photocatalytic strategies to activate O-hydroxylamines or their reaction partners could provide new pathways for C-O bond formation. rsc.org

Transition-Metal Catalysis: While traditional methods for oxime ether synthesis exist, transition-metal catalysis offers alternative routes with distinct advantages. researchgate.netscholarsresearchlibrary.com Palladium- and copper-based catalysts have been employed for the cross-coupling of hydroxylamines with aryl halides and boronic acids. uno.eduorganic-chemistry.org Future work may expand this to include a broader range of coupling partners and more earth-abundant metal catalysts like iron or nickel. drugdiscoverynews.com

Organocatalysis: Small organic molecules can catalyze a wide array of chemical transformations with high enantioselectivity. The hydroxyamination of aldehydes using a binaphthyl-modified amine catalyst is one such example. organic-chemistry.org Developing organocatalytic systems for reactions involving O-substituted hydroxylamines could provide metal-free alternatives for the synthesis of chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net This paradigm is particularly relevant for the synthesis of potentially hazardous or unstable intermediates.

Continuous Flow Synthesis: Flow chemistry has been successfully applied to the synthesis of various hydroxylamine derivatives. mdpi.comresearchgate.net The use of microreactors enhances heat and mass transfer, allowing for reactions to be performed under high-temperature and high-pressure conditions safely, often reducing reaction times from hours to minutes. researchgate.netresearchgate.net A continuous flow process for synthesizing (E)-O-(3-chloro-2-propenyl)hydroxylamine, for example, was achieved with a total residence time of just 18 minutes. researchgate.net Applying this technology to the multi-step synthesis of this compound could streamline its production.

Automated Synthesis Platforms: Automated systems enable the rapid synthesis and optimization of chemical reactions. sigmaaldrich.com These platforms can perform parallel synthesis, allowing for the rapid screening of reaction conditions (catalysts, solvents, temperatures) to identify optimal parameters. imperial.ac.ukyoutube.com Integrating automated platforms with flow reactors could create a powerful system for the on-demand synthesis and process development of this compound and its derivatives.

Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to process optimization and control. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable tools. spectroscopyonline.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct observation of reacting species within the NMR tube as the reaction proceeds. iastate.edu By acquiring spectra at timed intervals, researchers can track the consumption of reactants and the formation of products and intermediates, providing detailed kinetic data without the need for sampling and quenching. rptu.deacs.org This technique is powerful for elucidating complex reaction networks and mechanisms. rptu.de

Operando Spectroscopy: This methodology combines a spectroscopic measurement (such as IR, Raman, or X-ray absorption) with a simultaneous measurement of catalytic activity and selectivity under actual reaction conditions. wikipedia.orghidenanalytical.comhideninc.com For example, an operando IR spectroscopy setup can probe surface adsorbates on a heterogeneous catalyst while a mass spectrometer analyzes the product stream. ornl.gov This provides a direct correlation between the catalyst's state and its performance, which is crucial for designing more efficient catalytic systems for the synthesis of this compound. nih.gov

Table 2: In Situ and Operando Monitoring Techniques

| Technique | Principle | Information Gained | Application Example |

|---|---|---|---|

| In Situ NMR | Acquisition of NMR spectra of a reacting mixture over time inside the spectrometer. iastate.edu | Reaction kinetics, identification of transient intermediates, structural elucidation. rptu.de | Monitoring the rate of oxime ether formation from this compound and an aldehyde. |

| Operando IR Spectroscopy | Infrared spectroscopy of a catalyst under reaction conditions while simultaneously measuring product output. ornl.gov | Correlation of catalyst structure with activity/selectivity, identification of active sites and surface intermediates. nih.gov | Studying the mechanism of sulfide oxidation over a heterogeneous catalyst to form the sulfone precursor. |

| Operando Raman Spectroscopy | Raman spectroscopy coupled with simultaneous catalytic performance measurement. hidenanalytical.com | Information on catalyst structure, phase transformations, and adsorbed species, especially in aqueous systems. wikipedia.org | Monitoring catalyst stability and speciation during the synthesis of hydroxylamine precursors. |

常见问题

Q. What synthetic methodologies are recommended for preparing O-(3-methanesulfonylpropyl)hydroxylamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves O-alkylation of hydroxylamine derivatives with 3-methanesulfonylpropyl halides. For example, hydroxylamine hydrochloride reacts with 3-methanesulfonylpropyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Key Considerations :

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

- NMR : The methanesulfonyl group (-SO₂CH₃) appears as a singlet at δ ~3.0 ppm (1H) and δ ~40–45 ppm (13C). The hydroxylamine proton (NH-O-) is typically observed as a broad singlet at δ ~5.0–6.0 ppm but may exchange with D₂O .

- MS-ESI : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₄H₁₁NO₃S, exact mass: 153.05 g/mol) .

Advanced Research Questions

Q. How can conflicting data on the stability of O-substituted hydroxylamines under varying pH conditions be resolved?

- Methodological Answer : Conduct controlled stability studies using HPLC-UV or NMR kinetic assays .

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.

- Monitor degradation products (e.g., sulfonic acid derivatives) over 24–72 hours.

- Example Finding : Hydroxylamine derivatives degrade rapidly in acidic conditions (pH < 4) due to protonation of the hydroxylamine group, leading to N-O bond cleavage .

Q. What strategies mitigate side reactions during nucleophilic substitutions involving this compound?

- Methodological Answer : Optimize reaction conditions to suppress over-alkylation or oxidation:

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer : Perform Design of Experiments (DoE) to identify critical parameters:

- Variables: Temperature, solvent polarity, reagent stoichiometry, and mixing efficiency.

- Case Study : A 10-fold scale-up of O-alkylated hydroxylamines showed reduced yields due to inefficient heat dissipation. Implementing gradient temperature control (ramping from 25°C to 60°C over 1 hour) improved consistency .

Analytical and Mechanistic Challenges

Q. What advanced techniques characterize the redox behavior of this compound?

- Methodological Answer : Use cyclic voltammetry (CV) to study electron transfer:

Q. How does the methanesulfonyl group influence the compound’s reactivity compared to other O-substituted hydroxylamines?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the hydroxylamine oxygen, making it more reactive in nucleophilic additions. Compare with O-methylhydroxylamine (less reactive due to electron-donating methyl group) using DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。